4-Bromo-3-fluorotoluene is a highly versatile, di-halogenated aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced optoelectronic materials. Featuring a toluene core substituted with both a fluorine atom at the 3-position and a bromine atom at the 4-position, this compound offers a unique combination of reactivity and electronic modulation. The methyl group serves as a handle for benzylic functionalization (e.g., oxidation to benzoic acids or radical bromination to benzyl bromides), while the bromine atom enables direct, high-yield transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Concurrently, the fluorine atom enhances the lipophilicity, metabolic stability, and binding affinity of downstream pharmaceutical derivatives, while also providing critical electronic tuning for organic light-emitting diode (OLED) materials. Procuring high-purity 4-Bromo-3-fluorotoluene (>98%) is essential for minimizing isomeric impurities and ensuring reproducible yields in complex, multi-step industrial syntheses.
Substituting 4-Bromo-3-fluorotoluene with close analogs like 4-bromotoluene or 3-fluorotoluene fundamentally disrupts both synthetic efficiency and downstream product performance. Using 3-fluorotoluene requires a subsequent electrophilic bromination step, which often suffers from poor regioselectivity, generates difficult-to-separate isomeric mixtures (e.g., 2-bromo vs. 4-bromo), and necessitates harsh reaction conditions that lower overall yield. Conversely, substituting with 4-bromotoluene eliminates the fluorine atom, which is strictly required in many API scaffolds (such as flurbiprofen analogues) to modulate pKa and block metabolic liabilities, and in OLED materials to induce specific bathochromic shifts. Furthermore, attempting to use isomeric mixtures introduces severe purification bottlenecks during downstream cross-coupling or benzylic bromination, making the procurement of the isomerically pure 4-Bromo-3-fluorotoluene a strict requirement for process reliability [1].
4-Bromo-3-fluorotoluene provides a direct, highly reactive C-Br handle for palladium-catalyzed cross-coupling reactions, bypassing the need for complex functionalization. In contrast, utilizing 3-fluorotoluene as a starting material requires an initial electrophilic bromination step, which typically yields a mixture of isomers and requires extensive purification. By starting with isomerically pure 4-Bromo-3-fluorotoluene, chemists can achieve direct Suzuki-Miyaura couplings with aryl boronic acids in high yields, significantly streamlining the synthetic route [1].
| Evidence Dimension | Synthesis steps and regiochemical purity |
| Target Compound Data | 1-step direct cross-coupling with >98% regiopurity |
| Comparator Or Baseline | 3-Fluorotoluene (requires multi-step bromination with poor regioselectivity) |
| Quantified Difference | Elimination of 1-2 synthetic steps and associated yield losses |
| Conditions | Palladium-catalyzed Suzuki coupling (e.g., Pd(OAc)2, TBAB, Na2CO3, H2O) |
Procuring the pre-brominated, isomerically pure building block reduces step count, eliminates hazardous bromination reagents, and improves overall process yield.
In the development of oligo(arylenevinylene) derivatives for blue emitters, the fluorine substituent on the 4-Bromo-3-fluorotoluene precursor plays a critical role in modulating emission spectra. When compared to unsubstituted analogs derived from 4-bromotoluene, the incorporation of the fluorine atom at the inner biphenyl or stilbene moieties induces a significant bathochromic (red) shift of 13 to 69 nm. Crucially, this color tuning is achieved while maintaining highly efficient fluorescence, with quantum yields remaining excellent (0.68 to 0.93)[1].
| Evidence Dimension | Emission wavelength shift |
| Target Compound Data | Bathochromic shift of 13–69 nm with quantum yields of 0.68–0.93 |
| Comparator Or Baseline | 4-Bromotoluene-derived analogs (shorter emission wavelengths) |
| Quantified Difference | 13–69 nm red-shift in emission spectrum |
| Conditions | Solid-state PL quantum yield measurement and UV spectroscopy |
The exact fluorinated precursor is required for precise color tuning of highly efficient blue emitters in commercial OLED manufacturing.
The methyl group of 4-Bromo-3-fluorotoluene is highly susceptible to controlled functionalization, making it an ideal precursor for more complex building blocks. For instance, radical bromination using N-bromosuccinimide (NBS) and a radical initiator smoothly converts 4-Bromo-3-fluorotoluene into 3-fluoro-4-bromobenzyl bromide. This reaction proceeds with high efficiency, routinely delivering the isolated benzyl bromide product in 90% yield. This high processability ensures that downstream nucleophilic substitutions can be executed with minimal impurity carryover .
| Evidence Dimension | Isolated yield of benzylic bromination |
| Target Compound Data | 90% yield of 3-fluoro-4-bromobenzyl bromide |
| Comparator Or Baseline | Crude bromofluorotoluene mixtures (lower yields due to isomeric side reactions) |
| Quantified Difference | Consistently high (>90%) conversion to the benzylic bromide |
| Conditions | NBS, dibenzoyl peroxide initiator, acetonitrile, reflux for 3 hours |
High-yielding benzylic bromination is critical for the cost-effective, large-scale procurement of advanced benzyl bromide intermediates.
4-Bromo-3-fluorotoluene is the specific precursor required to synthesize the 3-fluoro-4-biphenyl core found in advanced flurbiprofen analogues and S-trityl-L-cysteine-based antitumor agents. Attempting to use 4-bromotoluene would result in the loss of the critical fluorine atom, which is necessary for optimal target binding and metabolic stability. The compound successfully undergoes cyanation and subsequent ligand-free Suzuki coupling to form these complex biaryl structures with typical yields of 60-76% for the coupling step, demonstrating excellent compatibility with mainstream medicinal chemistry workflows[1].
| Evidence Dimension | Retention of essential SAR elements (Fluorine) |
| Target Compound Data | Enables synthesis of 3-fluoro-4-biphenyl cores (60-76% coupling yield) |
| Comparator Or Baseline | 4-Bromotoluene (yields inactive/suboptimal non-fluorinated APIs) |
| Quantified Difference | Strict requirement for the 3-fluoro substituent to maintain biological activity |
| Conditions | Ligand-free Suzuki coupling (Pd(OAc)2, TBAB, Na2CO3, aqueous media) |
Procuring this exact compound is non-negotiable for accessing the specific fluorinated biaryl pharmacophores required in modern drug discovery.
Ideal starting material for the construction of flurbiprofen analogues, S-trityl-L-cysteine-based lung cancer inhibitors, and triazolopyridinyl kinase inhibitors, where the 3-fluoro substituent is critical for metabolic stability and target affinity [1].
Highly recommended for synthesizing oligo(arylenevinylene) derivatives, where the fluorine atom provides a necessary bathochromic shift for precise blue color tuning while maintaining high quantum yields [1].
The optimal precursor for high-yield radical bromination to produce 3-fluoro-4-bromobenzyl bromide, a versatile electrophile for further nucleophilic substitution in process chemistry [1].
Excellent choice for industrial Suzuki and Heck couplings, as the reactive C-Br bond allows for efficient, direct arylation without the need for prior, low-yielding electrophilic halogenation steps [1].
Flammable;Irritant